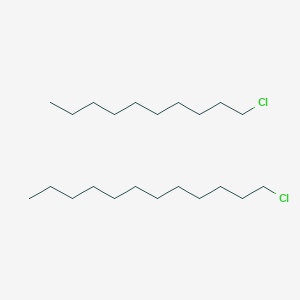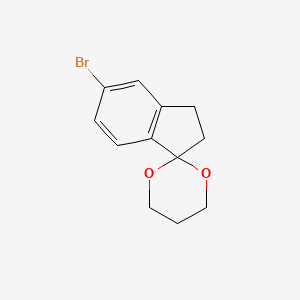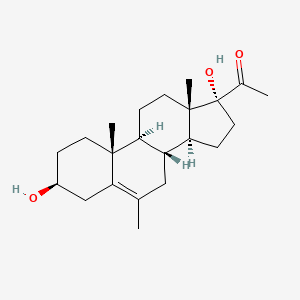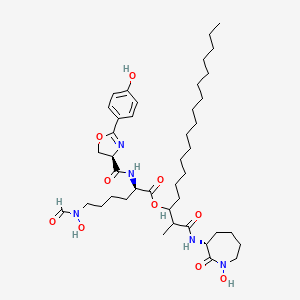
brasilibactin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brasilibactin A is a cytotoxic compound isolated from the actinomycete Nocardia brasiliensis. It has garnered attention due to its potent biological activities, particularly its immunosuppressive properties
準備方法
Synthetic Routes and Reaction Conditions: The synthetic routes for Brasilibactin A involve complex organic synthesis techniques. The compound is typically synthesized through multi-step reactions starting from simpler organic precursors. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired molecular structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality assurance to ensure the compound's efficacy and safety. Large-scale reactors and advanced purification techniques are employed to achieve high yields and purity.
化学反応の分析
Types of Reactions: Brasilibactin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing critical roles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities
科学的研究の応用
Chemistry: In chemistry, Brasilibactin A is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable precursor for the development of new drugs and materials.
Biology: In biological research, this compound is used to study its effects on cellular processes. It has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for anticancer therapies.
Medicine: Medically, this compound is being explored for its immunosuppressive properties. It has shown promise in preventing organ rejection in transplant patients and in treating autoimmune diseases.
Industry: In industry, this compound is used in the development of new pharmaceuticals and biotechnological products. Its unique properties make it a valuable asset in the creation of innovative treatments and therapies.
作用機序
Brasilibactin A exerts its effects through the inhibition of specific molecular targets. It interacts with key enzymes and proteins involved in immune responses, leading to the suppression of immune activity. The exact molecular pathways involved are still under investigation, but it is known to affect T-cells and other immune cells.
類似化合物との比較
Brasilibactin A is compared to other immunosuppressive compounds such as cyclosporine A, tacrolimus, and azathioprine. Unlike these compounds, this compound has a unique mechanism of action and a different chemical structure, which may offer advantages in terms of efficacy and side effects. Other similar compounds include rapamycin and mycophenolate mofetil, which also have immunosuppressive properties but differ in their molecular targets and pathways.
Conclusion
This compound is a promising compound with significant potential in various fields, including medicine, biology, and industry. Its unique properties and mechanisms of action make it a valuable candidate for further research and development. As studies continue, this compound may become an important tool in the treatment of autoimmune diseases, cancer, and organ transplantation.
特性
分子式 |
C42H67N5O10 |
|---|---|
分子量 |
802.0 g/mol |
IUPAC名 |
[1-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-2-methyl-1-oxooctadecan-3-yl] (2R)-6-[formyl(hydroxy)amino]-2-[[(4R)-2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C42H67N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-37(31(2)38(50)43-34-20-17-19-28-47(55)41(34)52)57-42(53)35(21-16-18-27-46(54)30-48)44-39(51)36-29-56-40(45-36)32-23-25-33(49)26-24-32/h23-26,30-31,34-37,49,54-55H,3-22,27-29H2,1-2H3,(H,43,50)(H,44,51)/t31?,34-,35-,36-,37?/m1/s1 |
InChIキー |
GUHXRIXCLRPVPK-JDWUKTJXSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(C(C)C(=O)N[C@@H]1CCCCN(C1=O)O)OC(=O)[C@@H](CCCCN(C=O)O)NC(=O)[C@H]2COC(=N2)C3=CC=C(C=C3)O |
正規SMILES |
CCCCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



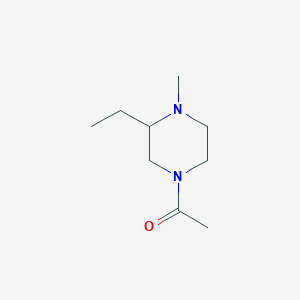
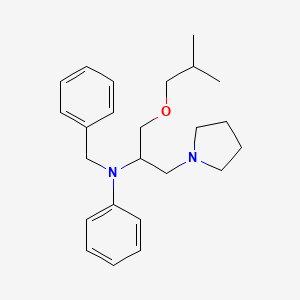
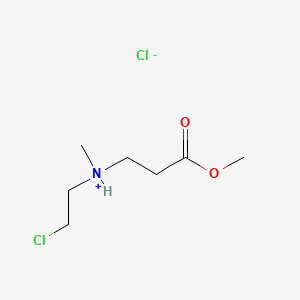
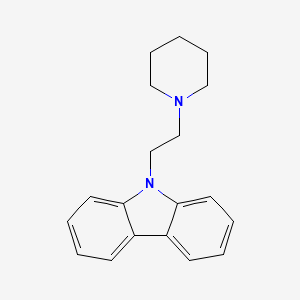

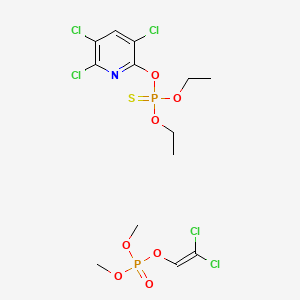
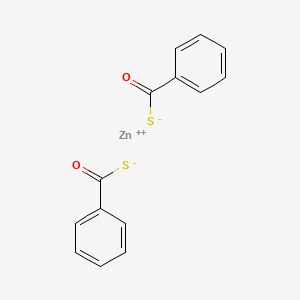
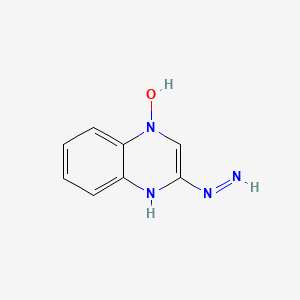
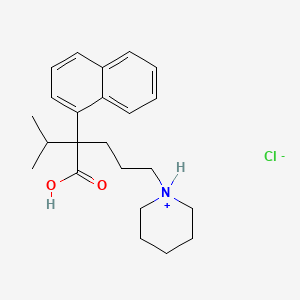
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
